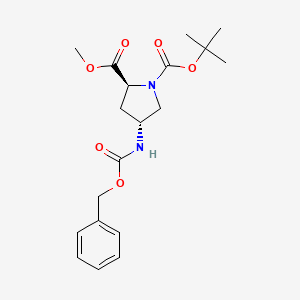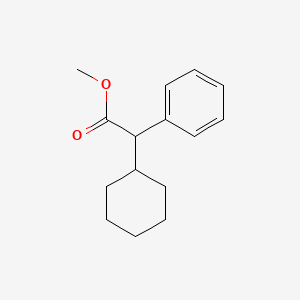
N',N'-dipropylhexane-1,6-diamine
Vue d'ensemble
Description
N’,N’-Dipropylhexane-1,6-diamine is an organic compound with the molecular formula C₁₂H₂₈N₂. It features a six-carbon hexane backbone with two primary amine groups attached to the first and sixth carbon atoms. This compound is primarily used in polymer synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N’,N’-Dipropylhexane-1,6-diamine can be synthesized through the reaction of hexane-1,6-diamine with propylamine under suitable conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of N’,N’-dipropylhexane-1,6-diamine may involve the hydrogenation of adiponitrile in the presence of ammonia and a cobalt or iron catalyst. This method ensures high yield and purity of the final product .
Types of Reactions:
Acid-Base Reactions: The amine groups in N’,N’-dipropylhexane-1,6-diamine can act as Brønsted-Lowry bases, accepting protons from acids.
Acylation Reactions: The compound can react with acyl chlorides or anhydrides to form amides.
Condensation Reactions: It can undergo condensation reactions with diacids or dialdehydes to form long-chain polymers.
Common Reagents and Conditions:
Acyl Chlorides/Anhydrides: Used in acylation reactions to form amides.
Diacids/Dialdehydes: Utilized in condensation reactions to create polymers.
Major Products:
Amides: Formed through acylation reactions.
Polymers: Produced via condensation reactions with diacids or dialdehydes.
Applications De Recherche Scientifique
N’,N’-Dipropylhexane-1,6-diamine has versatile applications in various fields:
Polymer Synthesis: Acts as a chain extender or curing agent in the production of polyamides, polyurethanes, and epoxies.
Medicinal Chemistry: Explored for its potential biological activity and pharmaceutical applications.
Organic Synthesis: Used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The specific mechanism of action for N’,N’-dipropylhexane-1,6-diamine is not well-documented. if used in a biological context, its mechanism would depend on the application. For instance, in drug development, it might interact with target proteins or enzymes to exert its effects.
Comparaison Avec Des Composés Similaires
Hexane-1,6-diamine: A similar compound with a six-carbon backbone but without the propyl groups.
N,N’-Dimethyl-1,6-hexanediamine: Another derivative with methyl groups instead of propyl groups.
Uniqueness: N’,N’-Dipropylhexane-1,6-diamine is unique due to its hydrophobic character and hydrogen bonding potential, which make it suitable for specific applications in polymer synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
N',N'-dipropylhexane-1,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-3-10-14(11-4-2)12-8-6-5-7-9-13/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYHGAIOUAEZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)









![3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B3097175.png)
